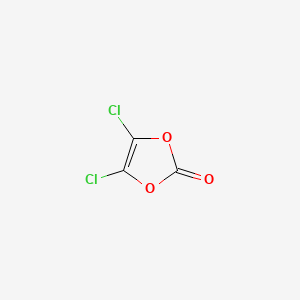

4,5-Dichloro-1,3-dioxol-2-one

CAS No.: 17994-23-9

Cat. No.: VC16102606

Molecular Formula: C3Cl2O3

Molecular Weight: 154.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17994-23-9 |

|---|---|

| Molecular Formula | C3Cl2O3 |

| Molecular Weight | 154.93 g/mol |

| IUPAC Name | 4,5-dichloro-1,3-dioxol-2-one |

| Standard InChI | InChI=1S/C3Cl2O3/c4-1-2(5)8-3(6)7-1 |

| Standard InChI Key | ZOMMNILHOVWSGP-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(OC(=O)O1)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Synonyms

4,5-Dichloro-1,3-dioxolan-2-one is systematically named as a cyclic carbonate derived from 1,2-dichloroethylene glycol. Common synonyms include cyclic 1,2-dichloroethylene carbonate, 1,3-dioxolane-2-one (4,5-dichloro-), and carbonic acid cyclic 1,2-dichloroethylene ester . Its IUPAC name emphasizes the substitution pattern on the dioxolane ring, which directly influences its reactivity.

Crystallographic and Computational Insights

Ab initio and density functional theory (DFT) studies using the B3LYP/6-311++G** basis set have optimized the compound’s geometry, revealing a planar dioxolane ring with Cl–C–Cl bond angles of 112.3° . The dipole moment, calculated at 3.82 D, underscores its polar nature, which facilitates interactions in solvent-mediated reactions .

Synthesis and Production

Chlorination of Precursor Carbonates

A high-yield synthesis involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine gas in 1,2-dichloroethane under reflux conditions. The reaction employs a rare earth molecular sieve catalyst () to achieve 89.3% yield . Key steps include:

-

Chlorination: Dropwise addition of -dichloroethane solution to the precursor at reflux.

-

Rearrangement: Thermal rearrangement at 90°C under nitrogen to stabilize the chlorinated product.

-

Purification: Crystallization in ethanol at -5°C yields 99.82% pure crystals .

Table 1: Optimal Reaction Conditions for Synthesis

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 wt% of precursor |

| Solvent Ratio | 12:1 (dichloroethane:precursor) |

| Reaction Time | 30 minutes (reflux) |

| Crystallization Temp | -5°C |

Physicochemical Properties

Thermal and Spectral Data

The compound exhibits a boiling point of 178°C at 739 Torr and a density of 1.5877 g/cm³ . Fourier-transform infrared (FTIR) and Raman spectra reveal characteristic vibrational modes:

DFT calculations at the B3LYP/cc-pVTZ level show <2% deviation from experimental frequencies, validating the computational models .

Solubility and Reactivity

The dielectric constant (34.36) indicates high polarity, favoring solubility in aprotic solvents like dichloromethane and tetrahydrofuran . Nucleophilic substitution at the chlorine sites is facile, enabling derivatization into polymers or pharmaceutical intermediates.

Spectroscopic Characterization

Experimental vs. Theoretical Assignments

Normal coordinate analysis using Wilson’s FG matrix method correlates skeletal vibrations with observed spectra. The C–O–C asymmetric stretch at 1160 cm⁻¹ and ring breathing mode at 980 cm⁻¹ exhibit strong coupling, confirmed by potential energy distribution (PED) calculations .

Table 2: Key Vibrational Assignments

| Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | PED Contribution |

|---|---|---|---|

| C=O Stretch | 1815 | 1812 | 78% |

| C–Cl Asymmetric | 725 | 730 | 65% |

| Ring Deformation | 620 | 615 | 42% |

| Supplier | Purity | Quantity | Price |

|---|---|---|---|

| SynQuest Laboratories | 95% | 1 g | $75 |

| American Custom Chem | 95% | 5 mg | $503.61 |

| AHH Chemicals | 98% | 25 g | $726 |

Applications and Future Directions

While direct applications are under-researched, its structural analogy to ethylene carbonate suggests utility in:

-

Polymer Chemistry: As a monomer for polycarbonates.

-

Electrolytes: Potential use in lithium-ion battery electrolytes.

-

Pharmaceuticals: Building block for antitumor agents.

Further studies on its reactivity in cross-coupling reactions and toxicological profile are warranted to expand its industrial relevance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume